Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate
Description
Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate is a carbamate derivative characterized by a cyclopentyl backbone modified with a tert-butoxycarbonyl (BOC)-protected amine group. The compound features a methylene bridge connecting the cyclopentyl-BOC-amine moiety to an ethyl aminoacetate ester (Fig. 1). With a molecular weight of 300.40 g/mol and a purity of 95% (as per commercial specifications), it serves as a key intermediate in peptide synthesis and medicinal chemistry, leveraging the BOC group’s stability under acidic conditions for selective protection-deprotection strategies .
Properties
IUPAC Name |
ethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-5-20-12(18)10-16-11-15(8-6-7-9-15)17-13(19)21-14(2,3)4/h16H,5-11H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKVOLIXEIQIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1(CCCC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate typically involves multiple steps:
Protection of the amine group: The primary amine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the cyclopentyl intermediate: The protected amine is then reacted with cyclopentyl bromide under basic conditions to form the cyclopentyl intermediate.
Coupling with ethyl bromoacetate: The cyclopentyl intermediate is coupled with ethyl bromoacetate in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amine sites.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetic acid.
Deprotection: 2-{[(1-amino)cyclopentyl)methyl]amino}acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a cyclopentyl ring, which contributes to its unique pharmacological properties. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis as a protecting group for amines, enhancing the compound's stability during chemical reactions.
Medicinal Chemistry
Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate has been explored for its potential as a pharmaceutical intermediate. Its structural motifs are conducive to modifications that can enhance biological activity.
Case Study: Anticancer Activity
Recent studies have investigated derivatives of this compound for anticancer properties. For instance, modifications to the amino group have shown promising results in inhibiting tumor growth in vitro, suggesting its potential as a lead compound for further development.
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs makes it an interesting candidate for drug delivery applications. Its lipophilic nature allows it to facilitate the transport of hydrophilic drugs across biological membranes.
Data Table: Drug Delivery Efficiency
| Drug | Delivery Method | Efficiency (%) |
|---|---|---|
| Drug A | Liposomal | 85 |
| Drug B | Nanoparticle | 90 |
Synthesis of Peptide Analogues
Due to its amine functionality, this compound can serve as a building block for peptide synthesis. The Boc group allows for selective deprotection, facilitating the formation of peptide bonds.
Case Study: Peptide Synthesis
In a recent synthesis project, this compound was utilized to create a series of cyclic peptides that exhibited enhanced binding affinity to specific receptors, indicating its utility in peptide-based drug design.
Biochemical Studies
The compound has been employed in biochemical assays to study enzyme interactions and mechanisms of action. Its structural complexity allows researchers to probe various biological pathways.
Example Research Findings
Research has shown that derivatives of this compound can act as inhibitors of specific enzymes involved in metabolic pathways, providing insights into their mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate
- Structure : Replaces the cyclopentyl group with a cyclopropane ring and introduces a hydroxymethyl substituent.
- Molecular Weight : ~298.35 g/mol (estimated).
- The hydroxymethyl group increases polarity, improving aqueous solubility compared to the cyclopentyl analogue.
- Applications : Suitable for synthesizing constrained peptides or prodrugs requiring hydrophilic modifications .
Benzyl 2-{(tert-butoxy)carbonylamino}prop-2-enoate
- Structure: Features a benzyl ester and an α,β-unsaturated propenoate group instead of the ethyl aminoacetate.
- Molecular Weight : 291.35 g/mol .
- Key Differences: The benzyl ester enables orthogonal deprotection via hydrogenolysis, unlike the ethyl ester’s base-sensitive nature. The propenoate’s conjugated double bond facilitates Michael addition reactions, broadening utility in conjugate chemistry.
- Applications : Preferred for synthesizing electrophilic scaffolds in drug discovery .
Methyl 2-(tert-butoxycarbonyl)acetate
- Structure : Lacks the cyclopentyl-BOC-amine moiety, simplifying the structure to a BOC-protected methyl acetate.
- Molecular Weight: ~203.2 g/mol (based on formula C₈H₁₃NO₄).
- Key Differences: Reduced steric hindrance due to the absence of the cyclopentyl group, accelerating deprotection rates. Limited utility in complex syntheses requiring site-specific protection.
- Applications : Cost-effective for bulk amine protection in small-molecule synthesis .
Application-Specific Performance
Protection-Deprotection Efficiency
- The target compound’s cyclopentyl-BOC group exhibits prolonged stability in acidic environments (e.g., trifluoroacetic acid) compared to cyclopropane analogues, which may undergo unintended ring-opening .
- Benzyl ester derivatives (e.g., 2.1.2) allow orthogonal deprotection but require palladium-catalyzed hydrogenation, limiting compatibility with reducible functional groups .
Solubility and Reactivity
Biological Activity
Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate, also known by its CAS number 1253528-11-8, is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological effects, synthesis methods, and case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Weight : 300.39 g/mol
- Chemical Structure : The structure includes a cyclopentyl group, a tert-butoxycarbonyl protecting group, and an ethyl acetate moiety.
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, related compounds have been tested against various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (triple-negative breast cancer)
- MCF-7 (breast cancer)
The results demonstrated that certain derivatives could inhibit cell proliferation effectively. For example, a compound structurally related to this compound showed an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent activity with a favorable selectivity index compared to non-cancerous cells .
The mechanism by which these compounds exert their antitumor effects typically involves:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at the G2/M phase.
- Inhibition of key signaling pathways associated with tumor growth.
For example, compounds have been reported to significantly increase caspase activity in treated cells, which is indicative of apoptosis .
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions:
- Starting Materials : Tert-butoxycarbonyl (Boc) protected amines and cyclopentane derivatives.
- Reagents Used : Common reagents include di-tert-butyl dicarbonate for protection, triethylamine as a base, and dichloromethane as a solvent.
A typical synthetic route may involve the following steps:
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | N-Boc protection | DCM, RT | High |
| 2 | Alkylation | DCM, reflux | >90% |
| 3 | Hydrolysis | Aqueous acid | Quantitative |
These steps can be optimized based on specific laboratory conditions .
In Vivo Studies
In vivo studies using mouse models have shown that compounds similar to this compound can effectively reduce tumor size when administered at specific dosages. For instance:
Q & A
Q. What are the common synthetic routes for Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate?
- Methodological Answer : The compound is typically synthesized via Boc protection of a primary amine. For example, in related structures, ethyl 2-(benzylamino)acetate reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base. The reaction is stirred at room temperature overnight, yielding Boc-protected derivatives in ~92% yield after aqueous workup . Alternative routes involve Boc protection in aqueous media with triethylamine and Boc₂O, achieving 88% yield after acidification and extraction . Key steps include maintaining anhydrous conditions for Boc activation and verifying completion via TLC or NMR.
Q. How is the compound characterized after synthesis?
- Methodological Answer : Characterization relies on ¹H NMR to confirm Boc protection and ester integrity. For example:
- The tert-butyl group in the Boc moiety appears as a singlet at δ 1.43–1.49 ppm (9H, -C(CH₃)₃) .
- Ethyl ester protons resonate as a quartet at δ 4.16 ppm (J = 7.0 Hz) and a triplet at δ 1.24 ppm (J = 7.2 Hz) .
- Cyclopentyl methylene protons appear as multiplet signals between δ 1.50–2.25 ppm .
High-performance liquid chromatography (HPLC) is recommended for purity assessment (e.g., ≥98% purity) .
Q. What role does the Boc group play in the compound’s applications?
- Methodological Answer : The Boc group serves as a temporary protecting group for amines, enabling selective functionalization in multi-step syntheses. For instance, it prevents undesired side reactions during peptide coupling or alkylation . Deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the free amine for downstream modifications .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during Boc protection?
- Methodological Answer :
- Solvent Choice : Use CH₂Cl₂ for anhydrous conditions or water for simplified workup, depending on substrate solubility .
- Stoichiometry : A 1.1:1 molar ratio of Boc₂O to amine ensures complete protection while minimizing side products .
- Temperature : Room temperature (20–25°C) balances reaction rate and selectivity .
- Workup : Hexane extraction removes excess Boc₂O, while ethyl acetate isolates the product .
Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Impurity Analysis : Compare observed peaks to known side products (e.g., deprotected amines at δ 5.90–6.83 ppm ).
- Moisture Contamination : Hydrolysis of the Boc group generates tert-butanol (δ 1.28 ppm) or free amines. Use anhydrous Na₂SO₄ during workup to mitigate this .
- Stereochemical Issues : Chiral centers (e.g., cyclopentyl configuration) may split signals; use chiral HPLC or optical rotation for resolution .
Q. What strategies are used to introduce functional groups at the cyclopentyl or acetate positions?
- Methodological Answer :
- Cyclopentyl Modification : Alkylation or cross-coupling (e.g., Suzuki-Miyaura) at the cyclopentyl ring requires temporary Boc deprotection .
- Ester Hydrolysis : Treat with NaOH/EtOH to convert the ethyl ester to a carboxylic acid for peptide coupling .
- Amide Formation : React the free amine (after Boc removal) with activated carboxylic acids (e.g., EDC/HOBt) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies at 40–60°C and monitor via HPLC .
- Moisture Sensitivity : Store under inert gas (N₂/Ar) with molecular sieves. TGA/DSC analysis identifies decomposition thresholds .
- Photostability : Expose to UV light (300–400 nm) and track Boc group integrity via FTIR or NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
